molecular formula C9H8BrNO2 B2741357 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1154740-47-2

6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2741357
CAS No.: 1154740-47-2
M. Wt: 242.072
InChI Key: KJWRSZMBXKQBKZ-UHFFFAOYSA-N
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Description

6-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1154740-47-2) is a heterocyclic compound featuring a benzoxazine core substituted with bromine at position 6 and a methyl group at position 4. Its molecular formula is C₉H₈BrNO₂ (molar mass: 242.07 g/mol), and it is commercially available with ≥97% purity . The compound’s synthesis typically involves alkylation reactions using cesium carbonate or potassium carbonate in polar aprotic solvents like DMF, as evidenced by methodologies for related benzoxazine derivatives .

Properties

IUPAC Name

6-bromo-5-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-6(10)2-3-7-9(5)11-8(12)4-13-7/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWRSZMBXKQBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-aminophenol with bromine and a suitable carbonyl compound. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process. The reaction mixture is then heated to promote the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced forms.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
  • Molecular Formula: C₈H₅BrFNO₂ (CAS: 1029421-36-0).
  • Key Differences : Substitution of the methyl group at position 5 with fluorine.
6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one
  • Molecular Formula: C₈H₅BrClNO₂ (CAS: 1154740-66-5).
  • Key Differences : Chlorine replaces the methyl group at position 5.
  • Physical Properties : Density = 1.773 g/cm³; predicted boiling point = 404.1°C; pKa = 10.78.
  • Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect could influence solubility and metabolic stability compared to the methyl-substituted compound .

Positional Isomers

7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
  • Key Differences : Bromine at position 7 instead of 6.
  • Application : Linked to isoxazole hybrids via copper(I)-catalyzed reactions, showing anticancer activity in molecular docking studies. The altered bromine position may affect steric interactions in target binding .
6-Chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one
  • Key Differences : Chlorine at position 6 and nitro group at position 8.

Ring-Modified Analogues

2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
  • Key Differences : Pyridine ring replaces the benzene ring in the benzoxazine core.
  • Application : Combined with aromatic motifs, these derivatives exhibit inhibitory activity against BRD4 (IC₅₀ = 1.99–2.96 μM), highlighting the importance of ring planarity and nitrogen positioning in epigenetic targets .

Functionalized Derivatives

4-(4-Nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO)
  • Key Differences : Nitrobenzyl group at position 4 on a pyrido-oxazine core.
  • Biological Activity: Inhibits NF-κB signaling in hepatocellular carcinoma (HCC) cells, demonstrating that substituent bulk and electronic properties influence anticancer efficacy .

Comparative Data Table

Compound Name CAS Number Molecular Formula Substituents (Positions) Key Properties/Activities
6-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one 1154740-47-2 C₉H₈BrNO₂ Br (6), CH₃ (5) Commercial availability (97% purity)
6-Bromo-5-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one 1029421-36-0 C₈H₅BrFNO₂ Br (6), F (5) Altered electronic profile
6-Bromo-5-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one 1154740-66-5 C₈H₅BrClNO₂ Br (6), Cl (5) Density = 1.773 g/cm³; pKa = 10.78
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one - C₈H₆BrNO₂ Br (7) Anticancer isoxazole hybrids
2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one - C₉H₁₀N₂O₂ Pyridine core, CH₃ (2,2) BRD4 inhibition (IC₅₀ = 1.99–2.96 μM)

Research Findings and Implications

  • Substituent Position : Bromine at position 6 (target compound) vs. 7 () alters steric and electronic interactions, influencing biological target selectivity.
  • Electron Effects : Methyl groups (electron-donating) vs. halogens (electron-withdrawing) at position 5 modulate reactivity and metabolic stability .
  • Ring Modifications : Pyrido-oxazines () exhibit distinct binding profiles compared to benzoxazines due to nitrogen incorporation, enhancing interactions with epigenetic targets.

Biological Activity

6-Bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 1154740-47-2) is a heterocyclic compound belonging to the benzoxazine family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C9_9H8_8BrNO2_2
  • Molecular Weight : 242.07 g/mol
  • Structure : The presence of bromine and methyl groups contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Bacterial Strain MIC (µg/mL) Comparison with Standard Antibiotic
Staphylococcus aureus50Comparable to Ceftriaxone
Escherichia coli40Comparable to Ampicillin

Anticancer Activity

The compound has been evaluated for its anticancer potential through various in vitro studies. It has been found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves inducing apoptosis and cell cycle arrest.

  • Cell Line : MCF-7
  • IC50_{50} : 225 µM
  • Mechanism : Induction of apoptosis and S-phase cell cycle arrest.

Anti-inflammatory Activity

In anti-inflammatory assays, this compound demonstrated significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α. The compound was tested at a concentration of 10 µg/mL.

Cytokine Inhibition (%) Standard Comparison
IL-689Dexamethasone (1 µg/mL)
TNF-α78Dexamethasone (1 µg/mL)

The biological activities of this compound are attributed to its ability to modulate enzyme activities and interact with specific cellular targets. The bromine atom enhances the lipophilicity of the molecule, potentially increasing its bioavailability and interaction with biological membranes.

Case Studies

  • Anticancer Study on MCF-7 Cells : A study assessed the effects of varying concentrations of the compound on MCF-7 cells. Results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy.
    • Findings : LDH levels in treated cells were significantly higher than controls, indicating membrane damage consistent with cytotoxic effects.
  • Inflammation Model in Animal Studies : In vivo studies using a rat model of inflammation showed that administration of the compound reduced paw edema significantly compared to control groups.

Q & A

Basic: What are the standard synthetic methodologies for preparing 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one?

Answer:
The compound is typically synthesized via two primary routes:

  • Copper(I)-Catalyzed One-Pot Reactions : A regioselective approach involves coupling aromatic aldehydes with a propargyl-substituted benzooxazinone precursor under copper catalysis. This method emphasizes atom economy and yields hybrid structures with potential bioactivity .
  • Stepwise Condensation : Bromoanthranilic acid derivatives are reacted with acylating agents (e.g., benzoyl chloride in pyridine), followed by cyclization. Purity is ensured via recrystallization (ethanol) and monitored by TLC (hexane:ethyl acetate, 2:1) .

Advanced: How can regioselectivity challenges be addressed during the synthesis of substituted benzooxazinone derivatives?

Answer:
Regioselectivity is influenced by:

  • Catalyst Design : Copper(I) catalysts favor specific alkyne-azide cycloadditions, directing substituents to desired positions (e.g., 7-bromo derivatives) .
  • Microwave-Assisted Smiles Rearrangement : This method enhances reaction efficiency for N-substituted derivatives, reducing side products and improving yields .
  • Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF) and controlled heating (reflux) minimize competing pathways .

Basic: What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Answer:

  • 1H/13C NMR : Characterizes aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–2.6 ppm). Coupling patterns confirm substitution positions .
  • FT-IR : Identifies carbonyl (C=O, ~1705 cm⁻¹) and C-Br (528 cm⁻¹) stretches .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 288.14) validate the molecular formula (C₈H₅BrClNO₂) .

Advanced: How can the antitumor potential of this compound be evaluated in preclinical models?

Answer:

  • CDK9 Inhibition Assays : In vitro kinase assays measure IC₅₀ values against CDK9, a target in hematological malignancies. Derivatives with selective inhibition (e.g., IC₅₀ < 100 nM) proceed to xenograft models .
  • In Vivo Efficacy : Subcutaneous tumor xenografts in immunodeficient mice assess tumor growth suppression. Dose-response studies (10–50 mg/kg, oral) correlate pharmacokinetics with efficacy .

Basic: What analytical methods ensure reaction completion and purity during synthesis?

Answer:

  • TLC Monitoring : Mobile phases like cyclohexane:ethyl acetate (2:1) track reaction progress. UV visualization confirms spot homogeneity .
  • Elemental Analysis : Validates stoichiometry (C, H, N, Br) within ±0.3% deviation .
  • HPLC-Purity Checks : Reverse-phase columns (C18) with acetonitrile/water gradients ensure >97% purity .

Advanced: How can computational modeling guide the design of benzooxazinone-based inhibitors?

Answer:

  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding modes to targets like CDK8. Key interactions (e.g., hydrogen bonds with hinge regions) prioritize derivatives for synthesis .
  • QSAR Studies : Quantitative structure-activity relationships correlate substituent electronic properties (Hammett σ) with bioactivity, guiding rational modifications .

Data Contradiction: How to resolve discrepancies in reported synthetic yields for similar compounds?

Answer:

  • Parameter Comparison : Contrast catalysts (e.g., Cu(I) vs. Pd/C), solvents (DMF vs. MeOH), and reaction times. For example, microwave irradiation reduces reaction time from hours to minutes, improving yields .
  • Purification Protocols : Recrystallization solvents (ethanol vs. acetone) and column chromatography (silica vs. alumina) impact recovery rates .

Basic: What are the stability considerations for storing 6-bromo-5-methyl-benzooxazinone?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromo substituent .
  • Moisture Control : Desiccants (silica gel) mitigate hydrolysis of the oxazinone ring .

Advanced: What strategies enhance the antioxidant activity of benzooxazinone derivatives?

Answer:

  • C-3 Functionalization : Introducing electron-donating groups (e.g., –OH, –OCH₃) via Mannich or Schiff base reactions improves radical scavenging in DPPH assays .
  • Hybridization with Isoxazoles : Copper-catalyzed click reactions yield heterocyclic hybrids with enhanced redox activity .

Basic: How is the bromo substituent leveraged in further derivatization?

Answer:

  • Suzuki Coupling : Palladium-catalyzed cross-coupling replaces bromine with aryl/heteroaryl groups, expanding structural diversity .
  • Nucleophilic Substitution : Reaction with amines or thiols introduces polar functionalities, improving solubility .

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